molecular formula C12H19NOS B2540813 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol CAS No. 2092803-28-4

1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol

Cat. No.: B2540813
CAS No.: 2092803-28-4
M. Wt: 225.35
InChI Key: GMLMRNKCDUSLDN-UHFFFAOYSA-N
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Description

1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol is a chemical compound with significant scientific and industrial relevance. It features a thiophene ring, a cyclopentyl group, and an aminomethyl substituent, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the compound’s purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring and aminomethyl group allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.

    1-(Thiophen-2-yl)ethan-1-ol: Another thiophene-based compound with similar structural features.

Uniqueness: 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[5-[1-(aminomethyl)cyclopentyl]thiophen-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-9(14)10-4-5-11(15-10)12(8-13)6-2-3-7-12/h4-5,9,14H,2-3,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLMRNKCDUSLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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